N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine
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Overview
Description
N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine is a nitrogen-rich heterocyclic compound It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine typically involves the reaction of cyclobutylamine with 5,6-dimethyl-1,2,4-triazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient and consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other substituents on the triazine ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under mild to moderate temperatures and in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazine ring.
Scientific Research Applications
N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The cyclobutyl and methyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
- Hydrazinium cyamelurate
Uniqueness
N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H14N4/c1-6-7(2)12-13-9(10-6)11-8-4-3-5-8/h8H,3-5H2,1-2H3,(H,10,11,13) |
InChI Key |
XAPBJZWWGMRIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)NC2CCC2)C |
Origin of Product |
United States |
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